molecular formula C28H32O3 B14520595 (4-phenylphenyl) 4-nonoxybenzoate CAS No. 62418-49-9

(4-phenylphenyl) 4-nonoxybenzoate

Cat. No.: B14520595
CAS No.: 62418-49-9
M. Wt: 416.6 g/mol
InChI Key: PSZXUNJOCVDBLM-UHFFFAOYSA-N
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Description

(4-phenylphenyl) 4-nonoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to a benzene ring, which is further connected to a nonoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenylphenyl) 4-nonoxybenzoate typically involves the esterification of 4-nonoxybenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

(4-phenylphenyl) 4-nonoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-phenylphenyl) 4-nonoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of liquid crystals and other advanced materials

Mechanism of Action

The mechanism of action of (4-phenylphenyl) 4-nonoxybenzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The aromatic rings facilitate π-π interactions with aromatic amino acids in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzoate
  • 4-phenylphenyl acetate
  • 4-nonoxyphenyl benzoate

Uniqueness

(4-phenylphenyl) 4-nonoxybenzoate is unique due to its specific combination of phenyl and nonoxybenzoate groups, which confer distinct chemical and physical properties.

Properties

CAS No.

62418-49-9

Molecular Formula

C28H32O3

Molecular Weight

416.6 g/mol

IUPAC Name

(4-phenylphenyl) 4-nonoxybenzoate

InChI

InChI=1S/C28H32O3/c1-2-3-4-5-6-7-11-22-30-26-18-16-25(17-19-26)28(29)31-27-20-14-24(15-21-27)23-12-9-8-10-13-23/h8-10,12-21H,2-7,11,22H2,1H3

InChI Key

PSZXUNJOCVDBLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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